1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of cyclopropyl hydrazine with a suitable diketone or aldehyde, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as palladium or copper, and the process may be carried out under an inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve large-scale batch reactions in reactors designed to handle the specific requirements of the synthesis, including temperature control and the use of inert gases .
Chemical Reactions Analysis
1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted pyrazoles and their derivatives .
Scientific Research Applications
1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-4-amine: This compound has a similar pyrazole structure but with a methyl group instead of a cyclopropyl group.
4-Amino-1-methylpyrazole: Another similar compound with a methyl group at the 1-position and an amino group at the 4-position.
4-Amino-1H-pyrazole: This compound lacks the cyclopropyl group and has an amino group at the 4-position.
The uniqueness of this compound lies in its cyclopropyl group, which can impart different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-cyclopropylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-5-3-8-9(4-5)6-1-2-6;;/h3-4,6H,1-2,7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBQIGVKYTZBAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089319-10-6 |
Source
|
Record name | 1-cyclopropyl-1H-pyrazol-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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